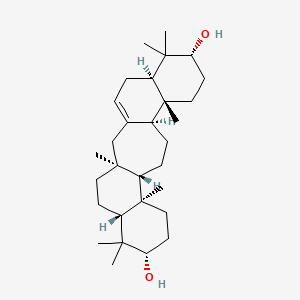![molecular formula C17H23NO3 B1170218 ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B1170218.png)
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate is a synthetic compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . This compound is characterized by its complex structure, which includes a piperidine ring, an ethyl ester group, and a 2-methylphenylacetyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Ethyl piperidine-3-carboxylate: Shares the piperidine ring and ethyl ester group but lacks the 2-methylphenylacetyl moiety.
2-(2-methylphenyl)acetic acid: Contains the 2-methylphenylacetyl group but lacks the piperidine ring and ethyl ester group.
Uniqueness
ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.375 |
IUPAC名 |
ethyl 1-[2-(2-methylphenyl)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-21-17(20)15-9-6-10-18(12-15)16(19)11-14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-12H2,1-2H3 |
InChIキー |
VUTTXGNLADTLQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B1170144.png)
